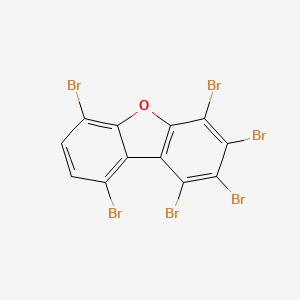

1,2,3,4,6,9-Hexabromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617708-19-7 |

|---|---|

Molecular Formula |

C12H2Br6O |

Molecular Weight |

641.6 g/mol |

IUPAC Name |

1,2,3,4,6,9-hexabromodibenzofuran |

InChI |

InChI=1S/C12H2Br6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H |

InChI Key |

YMYKEKSYAOWRQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Distribution and Occurrence of Polybrominated Dibenzofurans, Including 1,2,3,4,6,9 Hexabromo Dibenzofuran

Spatial and Temporal Distribution in Environmental Matrices

The physicochemical properties of PBDFs, such as their low water solubility and high affinity for particles, dictate their movement and accumulation in the environment. iaeg.com They are found globally in various environmental matrices, from the atmosphere to deep-sea sediments.

Atmospheric Compartment (Air, Dust)

PBDFs are present in the atmosphere in both gaseous and particle-bound forms. epa.gov Their distribution in the air is influenced by proximity to industrial and urban sources. For instance, a study in Taiwan found that mean PBDD/F concentrations were lowest in rural areas (11 fg/Nm³), and progressively higher in urban (24 fg/Nm³), industrial (46 fg/Nm³), and science park areas (95 fg/Nm³). nih.govacs.org This suggests that industrial activities, particularly those involving electronics where brominated flame retardants are used, are significant sources of atmospheric PBDFs. nih.govacs.org In industrial areas, a strong correlation between PBDD/F and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) concentrations points to shared emission sources like metallurgical facilities. nih.govacs.org

Indoor environments, particularly those with numerous electronic devices, can also have elevated levels of PBDFs. House dust and indoor air have been identified as significant reservoirs for these compounds. nih.govaaqr.org A study of gymnasiums found that while indoor and outdoor PM2.5-bound PBDF levels were not significantly different, the profiles of these compounds in indoor dust differed from those in indoor air, suggesting distinct deposition and accumulation dynamics. aaqr.org The atmospheric half-lives of PBDD/F congeners are estimated to be between 6.4 and 504 days, indicating their potential for long-range atmospheric transport. iaeg.com

Aquatic Systems (Water, Sediments, Marine Environments)

Due to their hydrophobic nature, PBDFs tend to partition from the water column and accumulate in sediments. nih.govdioxin20xx.org This makes sediments a significant sink and a historical record of PBDF contamination. A study of sediment cores from Tokyo Bay revealed a dramatic increase in PBDF concentrations after the 1960s, peaking in the late 1990s. nih.gov The spatial distribution in surface sediments showed a decreasing trend from the head to the mouth of the bay, mirroring the distribution of polybrominated diphenyl ethers (PBDEs) and suggesting that commercial PBDE formulations are a primary source of PBDF contamination. nih.gov

PBDFs are ubiquitous in marine environments, having been detected in mollusc and crustacean samples from the Baltic Sea, Atlantic Ocean, Pacific Ocean, and Indian Ocean. dioxin20xx.org The highest concentrations were found in the Baltic Sea, reaching approximately 20,000 pg/g dry weight. dioxin20xx.org The widespread presence of PBDFs in diverse marine locations underscores their global distribution. dioxin20xx.org Notably, some PBDD congeners found in marine environments are believed to be of natural origin, produced by marine organisms, in contrast to their chlorinated counterparts which are primarily from anthropogenic sources. acs.orgnih.gov

Terrestrial Compartments (Soil)

Soil acts as a long-term reservoir for PBDFs, accumulating these persistent compounds from atmospheric deposition and other sources. iaeg.com The application of sewage sludge and certain pesticides can also introduce PBDFs to soil. ccme.ca The concentrations of these compounds in soil can vary significantly depending on land use and proximity to emission sources. amazonaws.com For example, soils in urban and industrial areas generally exhibit higher levels of dioxins and furans compared to rural locations. service.gov.uk In an electronic waste recycling site in Guiyu, China, high concentrations of PBDEs and PCDD/Fs were found in soil and combusted residues, highlighting the impact of informal recycling activities on terrestrial contamination. amazonaws.com The photodegradation half-life of some tetrabromodibenzodioxin (TeBDD) isomers in surface soil has been estimated to be 3-6 months. inchem.org

Biota and Food Web Contamination Patterns

The lipophilic nature of PBDFs leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. nih.govmdpi.com This results in the transfer and magnification of these compounds through food webs.

Levels in Aquatic and Terrestrial Organisms

PBDFs have been detected in a wide range of organisms. In aquatic ecosystems, they are found in invertebrates, fish, and marine mammals. dioxin20xx.orgacs.org A study of pilot whales from the Faroe Islands detected PBDD/Fs in their blubber, with furans being the predominant congeners. nih.gov The most abundant congener in half of the analyzed whales was 1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF). nih.gov The total PBDD/F concentrations in these whales ranged from 0.080 to 71 pg/g lipid weight. nih.gov

In freshwater environments, catfish and crabs from the Houston Ship Channel system showed elevated levels of PCDD/Fs, with sediment being the dominant exposure route. nih.gov In terrestrial ecosystems, voles at a contaminated site were found to biomagnify PCDFs. ccme.ca The presence of PBDFs in biota highlights their bioavailability and potential for trophic transfer. nih.govacs.org

Bioaccumulation Dynamics Across Trophic Levels

PBDFs, like other persistent organic pollutants, can biomagnify, meaning their concentrations increase at successively higher trophic levels in a food web. nih.govntnu.no This process is driven by the consumption of contaminated prey. The hydrophobicity and lipophilicity of these compounds are key factors in their bioaccumulation potential. nih.gov

Studies on various aquatic food webs have demonstrated the biomagnification of related compounds like PBDEs. mdpi.comnih.gov For instance, in a shallow lake in the Yangtze River Delta, trophic magnification factors (TMFs) greater than 1 were observed for several PBDE congeners, indicating their potential for biomagnification. nih.gov Zooplankton play a crucial role in introducing these contaminants into the marine food web, where they are then transferred to higher trophic levels, including fish, birds, and marine mammals. mdpi.com The biomagnification of PBDFs poses a potential risk to top predators, as they can accumulate high concentrations of these toxic compounds.

Data on 1,2,3,4,6,9-Hexabromo-dibenzofuran

Specific data on the environmental concentrations of this compound are limited in the reviewed literature. However, it is a known congener within the broader class of PBDFs and is expected to follow similar environmental distribution and bioaccumulation patterns.

Table 1: Mean PBDD/F Concentrations in Different Atmospheric Environments in Taiwan

| Environment | Mean PBDD/F Concentration (fg/Nm³) |

| Rural | 11 |

| Urban | 24 |

| Industrial | 46 |

| Science Park | 95 |

Table 2: PBDD/F and PBDE Concentrations in Pilot Whale Blubber

| Compound Class | Concentration Range |

| ∑PBDD/Fs | 0.080–71 pg/g l.w. |

| ∑PBDEs | 140–1900 ng/g l.w. |

l.w. = lipid weight Source: nih.gov

Biomagnification Potential in Ecosystems

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. There is substantial evidence that certain BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), bioaccumulate in the food chain. nih.gov These compounds have been found in increasing concentrations in species higher up the food web, including zooplankton, invertebrates, fish, and marine mammals. nih.gov

The potential for a chemical to biomagnify is related to its physicochemical properties. Research indicates that poorly metabolizable, moderately hydrophobic substances can biomagnify to a high degree in food webs that include air-breathing animals. researchgate.net This is due to their high octanol-air partition coefficient (K(OA)) and a consequently low rate of respiratory elimination. researchgate.net

Table 1: Factors Influencing Bioaccumulation and Biomagnification

| Factor | Description | Relevance to PBDFs |

|---|---|---|

| Hydrophobicity (KOW) | The tendency of a chemical to partition into lipids (fats) rather than water. High KOW values are often associated with bioaccumulation. researchgate.net | PBDFs are hydrophobic and tend to accumulate in the fatty tissues of organisms. |

| Metabolism Rate | The rate at which an organism can break down and excrete a substance. Poorly metabolizable compounds are more likely to persist and biomagnify. researchgate.net | PBDFs are persistent in biological systems, leading to potential biomagnification. nih.goveuropa.eu |

| Trophic Level | An organism's position in the food web. Concentrations of biomagnifying substances increase at higher trophic levels. nih.gov | Higher concentrations of related compounds are found in top predators like marine mammals and birds. nih.gov |

| Octanol-Air Partition Coefficient (KOA) | A measure of a chemical's partitioning between octanol (B41247) (as a surrogate for lipid) and air. High KOA is linked to biomagnification in air-breathing animals. researchgate.net | This property is significant for PBDFs, suggesting a high potential for biomagnification in terrestrial and marine mammal food webs. researchgate.net |

Congener-Specific Profiles in Biological Samples

The specific pattern of congeners—individual chemical compounds within a class like PBDFs—can help identify exposure sources. ncku.edu.tw PBDFs have been detected in a variety of biological samples, including human tissues such as breast milk, blood, and adipose tissue. researchgate.net

Congener profiles of PBDFs often differ from those of their chlorinated analogs (PCDD/Fs), suggesting distinct sources and environmental pathways. researchgate.net In environmental samples, PBDFs are frequently the dominant congeners, particularly the more highly brominated forms like Octa-BDF. researchgate.net Studies of indoor environments, such as gyms, have found that BDE-209, a precursor to PBDFs, is the predominant congener in both airborne particles (PM₂.₅) and dust. aaqr.org

In biological systems, the distribution of congeners can be complex. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in fish have shown that the congener composition in the fish can differ significantly from that in the surrounding water and sediment. nih.gov This suggests that biotic distribution is more complex than abiotic distribution, with factors like the lipid content of the fish influencing the congener profile. nih.gov Similarly, age has been identified as a major factor influencing PCDD/F congener profiles in the human population, highlighting the importance of considering demographic factors in such analyses. ncku.edu.tw

Source Apportionment and Emission Inventories of Polybrominated Dibenzofurans

Source apportionment involves identifying the origins of pollutants. For PBDFs, there are two primary formation pathways: as byproducts in the production of BFRs and as unintentional products of thermal and industrial processes. researchgate.net An emission inventory is a comprehensive listing of pollutant emissions from various sources within a specific geographical area. epa.govnh.gov These inventories are crucial for tracking emission trends and developing control strategies. nh.gov

Primary Formation from Brominated Flame Retardants (BFRs)

BFRs are a major source of PBDFs in the environment. nih.govcdu.edu.auresearchgate.netmdpi.comnih.gov These compounds are added to numerous products, including plastics, textiles, and electronics, to reduce their flammability. europa.euwikipedia.org

PBDFs are known to be present as impurities in commercial BFR formulations, particularly in polybrominated diphenyl ether (PBDE) mixtures. researchgate.netnih.gov The congener profile of these PBDF contaminants depends on the degree of bromination of the commercial PBDE product. nih.gov For example, a typical modern decabromodiphenyl ether (DecaBDE) product contains 97-98% DecaBDE, with the remainder consisting of other brominated diphenyl ethers, which can be precursors to or contain PBDFs. mst.dk The presence of PBDFs in these widely used commercial products contributes directly to their release into the environment. nih.govnih.gov

PBDFs are formed when BFR-containing products are subjected to heat or light.

Thermal Processes: During conditions like incineration, recycling, and accidental fires, BFRs can degrade to form PBDFs. nih.govcdu.edu.aumurdoch.edu.au The thermal degradation of BFRs produces potent precursors to PBDFs. cdu.edu.auresearchgate.netmurdoch.edu.au The formation of PBDFs from PBDEs can occur through the loss of a bromine or hydrogen atom, followed by a ring-closure reaction. acs.org Studies have shown that the pyrolysis of polymer blends containing BFRs, such as those found in electronic circuit boards, can form PBDFs, with an optimal formation temperature around 600°C. epa.govcapes.gov.br

Photolytic Processes: Sunlight can also cause the decomposition of BFRs, leading to the formation of PBDFs. murdoch.edu.au Photodegradation of PBDEs in various media can produce lower-brominated PBDEs and also hydroxylated PBDFs. nih.gov This process is a significant transformation pathway for BFRs in the environment. nih.gov The presence of bromine can accelerate the photooxidation of the polymer matrix in which the BFR is contained. nih.gov

Unintentional Formation in Thermal and Industrial Processes

PBDFs are unintentionally generated and released from various high-temperature industrial processes. nih.govnih.govcdu.edu.aumdpi.commurdoch.edu.au These sources include:

Waste Incineration: Municipal solid waste incinerators are a known source of PBDF emissions, largely due to the presence of BFRs in the waste stream. researchgate.netresearchgate.net

Metallurgical Facilities: The iron and steel industry, including sinter plants and electric arc furnaces, as well as secondary aluminum and copper smelters, have been identified as significant sources of both PBDD/Fs and PCDD/Fs. nih.gov

E-Waste Recycling: Informal and uncontrolled e-waste dismantling and burning sites can release high levels of PBDFs into the environment. researchgate.net

Atmospheric measurements have confirmed the presence of PBDFs in various environments. For example, a study found elevated PBDD/F concentrations in the air of a science park area, likely due to emissions from the electrical and electronics industries located there. nih.gov A strong correlation between PBDD/F and PCDD/F concentrations in industrial areas suggests common emission sources, such as metallurgical plants. nih.gov

Table 2: Major Sources and Formation Pathways of PBDFs

| Source Category | Specific Process/Origin | Formation Pathway | Key References |

|---|---|---|---|

| Primary Formation | Impurities in commercial BFRs (e.g., PBDEs) | Contamination during manufacturing process. | researchgate.netnih.gov |

| Thermal degradation of BFRs | Incomplete combustion, pyrolysis, smouldering of BFR-containing products (e.g., plastics, electronics). | nih.govcdu.edu.aumurdoch.edu.au | |

| Photolytic degradation of BFRs | Decomposition of BFRs upon exposure to sunlight. | murdoch.edu.aunih.gov | |

| Unintentional Formation | Waste Incineration | Combustion of BFR-treated materials in municipal and industrial waste. | researchgate.netresearchgate.net |

| Metallurgical Industry | High-temperature processes in steel, aluminum, and copper production. | nih.gov | |

| E-Waste Processing | Uncontrolled burning and thermal recycling of electronic waste. | researchgate.net |

Potential Biogenic or Natural Formation Pathways

While industrial and thermal processes are the primary sources of PBDFs, there is emerging evidence suggesting the potential for natural or biogenic formation pathways. nih.gov However, it is crucial to note that these pathways are generally associated with lower brominated congeners and their contribution to the total environmental load of highly brominated PBDFs, such as hexabrominated forms, is considered to be minor compared to anthropogenic sources.

The natural formation of some polybrominated dibenzo-p-dioxins (PBDDs) in the marine environment is well-established, with bromophenols and hydroxylated PBDEs acting as potential precursors. researchgate.net These precursors can be produced by marine organisms such as algae and sponges. It is hypothesized that enzymatic processes could lead to the transformation of these precursors into PBDDs. While this provides a plausible pathway for some brominated dioxins, the natural formation of PBDFs is less understood.

Photolytic degradation of higher brominated PBDEs under natural sunlight can also lead to the formation of lower brominated PBDEs and potentially PBDFs. researchgate.net This process, however, is a degradation pathway of anthropogenic pollutants rather than a purely natural formation route from non-anthropogenic precursors.

To date, there is no direct evidence in the reviewed scientific literature to suggest a significant biogenic or natural formation pathway for this compound. The presence of this and other highly brominated congeners in the environment is overwhelmingly attributed to industrial activities.

Formation Mechanisms and Reaction Pathways of Polybrominated Dibenzofurans

De Novo Synthesis Routes in Combustion Systems

The "de novo" synthesis, a term referring to the formation of complex molecules from simpler precursors, is a significant pathway for the generation of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs in high-temperature environments like incinerators. dss.go.th This process involves the reaction of a carbon source with a bromine source on a catalytic surface, typically in the presence of oxygen.

Formation from Carbonaceous Matrices

The carbonaceous matrix of fly ash provides the fundamental backbone for the de novo synthesis of PBDFs. dss.go.th This process is understood as a breakdown reaction of the carbon matrix, where pre-existing structures within the carbon, such as biphenyl, can serve as templates for PCDF formation. dss.go.th Laboratory experiments using model mixtures of active carbon and copper(II) bromide have demonstrated that the formation of PBDD/Fs occurs at temperatures between 300 and 500 °C, with the maximum yield observed at 300 °C. nih.gov The degree of bromination of the resulting PBDD/Fs tends to increase with rising temperatures. nih.gov The presence of oxygen has been shown to accelerate the degradation of the carbonaceous structure, a key step in the formation process. nih.gov

Influence of Halogenated Precursors in Formation Processes

The presence of halogenated precursors is crucial for the de novo synthesis of PBDFs. While the carbon matrix provides the organic framework, a source of bromine is necessary for the halogenation steps. Inorganic sources of halogens can contribute to the formation of halogenated dioxins and furans, although organohalogen compounds are generally considered more significant precursors. greenpeace.to In combustion processes, brominated flame retardants (BFRs) and their degradation products are major sources of bromine. dioxin20xx.org The interaction between chlorinated and brominated precursors can also lead to the formation of mixed polyhalogenated dibenzo-p-dioxins/dibenzofurans (PXDD/Fs). nih.gov Studies have shown that the formation of brominated precursors can influence the congener profiles of even polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) through a "Br-to-Cl transformation pathway". nih.gov

Precursor-Mediated Formation Mechanisms

Beyond de novo synthesis, PBDFs are also formed through the transformation of larger, pre-existing brominated compounds. This precursor-mediated pathway is a significant source of PBDFs, particularly from the widely used polybrominated diphenyl ether (PBDE) flame retardants.

Thermal Transformation of Brominated Precursors (e.g., PBDEs)

The thermal degradation of PBDEs is a well-established route to PBDF formation. inchem.orgnih.gov During combustion or pyrolysis, PBDEs can undergo intramolecular ring closure to form PBDFs. nih.govresearchgate.net This transformation involves the loss of an ortho-bromine or hydrogen atom, followed by the formation of a new bond to create the furan (B31954) ring structure. nih.gov This ring-closure reaction is considered the most accessible pathway for PBDF production due to its relatively low reaction barriers. nih.govresearchgate.net

The temperature and presence of oxygen significantly influence the formation of PBDFs from PBDEs. researchgate.net For instance, heating high-impact polystyrene (HIPS) containing DecaBDE to 200 °C or higher leads to the formation of new PBDD/Fs in the gas phase, with furans being produced in higher yields than dioxins. nih.gov Even at lower temperatures, the evaporation of unmodified PBDEs from materials can occur. nih.gov The degree and pattern of bromination on the PBDE molecule have a minor influence on the governing mechanisms, and even fully brominated PBDEs can form PBDD/Fs. nih.gov

Studies on the thermal treatment of plastics containing tetrabromobisphenol A (TBBPA), another common BFR, have also shown the formation of PBDD/Fs. nih.gov Interestingly, similar concentrations of PBDD/Fs were found whether the TBBPA was incorporated additively or linked into the polymer backbone, challenging previous assumptions about the steric hindrance of polymer-linked flame retardants. nih.gov

Photochemical Reactions Leading to Brominated Dibenzofurans

Sunlight and artificial UV light can induce the formation of PBDFs from PBDEs through photochemical reactions. inchem.orgnih.gov The photolysis of PBDEs, particularly the cleavage of an ortho C-Br bond, generates aryl radicals. acs.org These radicals can then undergo intramolecular cyclization to form PBDFs. acs.org This process competes with hydrogen abstraction reactions, where the radical reacts with a hydrogen donor (like organic solvents or water) to form a lower-brominated PBDE. acs.org

The surrounding medium plays a crucial role in the photochemical formation of PBDFs. Water has been identified as a significant factor in promoting PBDF generation. acs.org The presence of substances like fulvic and humic acids in aqueous solutions can also influence the reaction by acting as hydrogen donors. acs.org Laboratory studies have demonstrated that irradiating a hexane (B92381) solution of a commercial DBDE (DecaBDE) mixture with UV light and sunlight resulted in the formation of mono- to hexa-substituted PBDFs. inchem.org

Catalytic Influences and Environmental Reaction Conditions Affecting Formation

The formation of PBDFs is not solely dependent on precursors and temperature; catalytic substances and various environmental conditions can significantly impact the reaction pathways and yields.

Metal compounds, particularly copper and iron, are known to catalyze the formation of PBDD/Fs. nih.govnih.gov In de novo synthesis, copper(II) bromide has been shown to accelerate the degradation of the carbonaceous structure. nih.gov More recent research highlights the significant role of iron-containing particles in promoting the bromination of aromatic structures, leading to the formation of highly brominated PBDD/Fs. nih.gov The type of metal can influence the reactivity at different positions on the aromatic rings. nih.gov For instance, iron appears to facilitate a bromination-oxidation-debromination cycle, while copper favors a bromination-debromination pathway. nih.gov The presence of metal oxides, such as iron(III) oxide, can also increase the amount of PBDD/Fs formed during the combustion of plastics. sci-hub.secapes.gov.br

The presence of other chemicals in the reaction environment can also have a profound effect. For example, co-combustion of materials containing BFRs with a chlorine source, such as polyvinyl chloride (PVC), can lead to the emission of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). researchgate.net The presence of water has also been noted to increase the formation of PBDD/Fs during the thermal treatment of plastics. sci-hub.secapes.gov.br Furthermore, the specific polymer matrix in which a flame retardant is embedded can influence the formation rates of PBDD/Fs during combustion. nih.gov

Theoretical and Computational Chemistry Approaches to Formation Pathways

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the complex formation mechanisms and reaction pathways of polybrominated dibenzofurans (PBDFs). These methods provide detailed insights into the thermodynamics and kinetics of various formation routes, complementing experimental findings and offering predictive power for assessing the environmental fate of these hazardous compounds.

Density functional theory (DFT) is a prominent computational method employed to investigate the formation of PBDFs. DFT calculations can determine the reaction energies, barrier heights, and molecular parameters for reactants, intermediates, products, and transition states involved in the formation pathways. nih.govacs.org This allows for a detailed understanding of the feasibility and kinetics of different reaction channels.

One of the primary formation pathways studied using computational methods is the transformation of polybrominated diphenyl ethers (PBDEs) into PBDFs. acs.orgnih.gov This process often occurs under thermal or photolytic conditions. acs.orgnih.gov Theoretical studies have shown that the initial step in the photolysis of PBDEs is typically the dissociation of an ortho C-Br bond, which generates an aryl radical. nih.gov This radical can then undergo intramolecular cyclization to form a PBDF. nih.gov

Computational models have been developed to explore the competition between this cyclization reaction and other possible reactions of the aryl radical, such as hydrogen abstraction from solvent molecules or other hydrogen donors. acs.orgnih.gov These models help to explain how the reaction environment, including the type of solvent, can influence the yield of PBDFs. nih.gov For instance, studies have shown that water can be a significant factor in promoting the formation of PBDFs. nih.gov

Quantitative structure-activity relationship (QSAR) models, often built upon data from DFT calculations, are another powerful computational tool. nih.gov These models can predict the rate constants for various reactions, such as the cyclization and hydrogen abstraction reactions of a wide range of PBDEs. nih.gov By establishing relationships between the molecular structure of PBDEs and their reactivity, QSAR models can help to identify which PBDE congeners are most likely to form PBDFs and under what conditions. nih.gov

Theoretical calculations have also been used to investigate the thermochemical properties of PBDFs, such as their heat capacities, entropies, and Gibbs free energies of formation. acs.org This information is crucial for understanding the stability of different PBDF isomers and predicting which ones are more likely to be formed in various environmental and industrial processes. For example, theoretical studies on tetrabromodibenzo-p-dioxins (a related class of compounds) have identified the most stable isomers, which are consequently more likely to be formed. acs.org

Furthermore, computational chemistry provides insights into the fundamental reaction mechanisms that are difficult to probe experimentally. For example, theoretical studies on the reactions of dibenzofuran (B1670420) (the parent compound of PBDFs) under reducing conditions have elucidated the relative importance of different reaction pathways, such as C-O bond scission and hydrogen addition. nih.govacs.org These fundamental studies contribute to a broader understanding of the chemistry of dibenzofurans and their halogenated derivatives.

Interactive Data Table: Calculated Rate Constants for PBDE Reactions

Below is an interactive table summarizing calculated rate constants for key reactions in PBDF formation from PBDEs, based on computational studies.

Environmental Fate, Transport, and Persistence of Polybrominated Dibenzofurans

Long-Range Atmospheric and Oceanic Transport Modeling

The environmental distribution of PBDFs is greatly influenced by their ability to undergo long-range transport. Due to their semi-volatile nature, these compounds can partition between the gas phase and atmospheric particles, allowing them to travel vast distances from their sources. aaqr.org

Models simulating the long-range transport of POPs, such as Lagrangian trajectory models, are used to predict the movement of pollutants in the atmosphere. researchgate.net These models incorporate meteorological data like wind speed and direction to track air parcels from source to sink. researchgate.net For PBDFs, this means they can be emitted in industrial or urban areas and deposited in remote ecosystems like the Arctic. d-nb.info

In the atmosphere, PBDFs are predominantly found bound to particulate matter, especially fine particles (PM2.5). aaqr.orgciemat.es This association with particles is a key factor in their atmospheric residence time and deposition patterns. aaqr.org Dry and wet deposition are the primary mechanisms for removing particle-bound PBDFs from the atmosphere, leading to their accumulation in soil, water, and sediments. aaqr.org

Oceanic transport also plays a role in the global distribution of PBDFs. d-nb.info While less studied than atmospheric transport for these specific compounds, oceanic currents can transport contaminants that have been deposited from the atmosphere or released directly into the marine environment. d-nb.info Hydrophobic compounds like PBDFs can adsorb to suspended organic matter and sediments, which are then carried by currents.

Environmental Persistence and Degradation Pathways

The persistence of 1,2,3,4,6,9-Hexabromo-dibenzofuran and other PBDFs is a defining characteristic. Their chemical structure, featuring a stable dibenzofuran (B1670420) core and multiple bromine-carbon bonds, makes them resistant to breakdown.

Photodegradation, or the breakdown of chemicals by light, is a potential degradation pathway for PBDFs in the environment, particularly in the atmosphere and surface waters. The process typically involves the breaking of carbon-bromine bonds, leading to less-brominated dibenzofurans.

Studies on related compounds show that the rate of photodegradation is influenced by the degree and position of bromine substitution. Highly brominated congeners can undergo reductive debromination, where a bromine atom is replaced by a hydrogen atom, yielding lower-brominated, and sometimes more toxic, congeners. The kinetics of this process often follow apparent first-order models, where the rate of degradation is proportional to the concentration of the compound. lew.ro

Table 1: Factors Influencing Photodegradation of PBDFs

| Factor | Influence |

|---|---|

| Wavelength of Light | UV radiation is most effective in breaking C-Br bonds. |

| Environmental Matrix | Degradation rates can differ in water, on soil surfaces, or in the atmosphere. |

| Presence of Photosensitizers | Natural substances like humic acids can accelerate photodegradation. |

| Bromination Pattern | The number and position of bromine atoms affect the molecule's stability and degradation rate. |

The thermal degradation of PBDFs is complex. While high temperatures, such as those in industrial incinerators, can destroy these compounds, incomplete combustion can paradoxically lead to their formation. murdoch.edu.aucdu.edu.au PBDFs are known to form during the thermal degradation of BFRs, particularly polybrominated diphenyl ethers (PBDEs), at temperatures ranging from 280 to 900°C. murdoch.edu.aucdu.edu.au

Research indicates that PBDEs can act as direct precursors for PBDFs through processes like the cleavage of the ether bond followed by ring closure. researchgate.netnih.gov The conditions of thermal degradation, including temperature, oxygen concentration, and the presence of catalysts like copper oxides, significantly influence the types and amounts of PBDFs formed. nih.gov

The biodegradation of highly halogenated compounds like this compound is generally a very slow process. The high degree of bromination makes the molecule less susceptible to microbial attack. However, some microorganisms have shown the ability to degrade the basic dibenzofuran structure. ethz.chnih.gov

For instance, certain bacteria like Sphingomonas sp. can initiate the degradation of dibenzofuran using a dioxygenase enzyme system that attacks the aromatic rings. ethz.chnih.gov This process breaks open the furan (B31954) ring, leading to metabolites that can be further broken down. nih.gov While this has been demonstrated for the parent compound, the degradation of highly brominated congeners is more challenging for microorganisms. The initial steps often require anaerobic conditions to remove the bromine atoms before aerobic bacteria can break down the ring structure.

Under anaerobic conditions, such as those found in deep sediments, reductive debromination is a key degradation pathway for highly brominated compounds. In this process, anaerobic microorganisms use the brominated compound as an electron acceptor, leading to the sequential removal of bromine atoms.

Partitioning Between Environmental Compartments

The way this compound partitions, or distributes itself, between different environmental compartments (air, water, soil, sediment, and biota) is governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (Kow).

A high Kow value indicates that the compound is lipophilic or "fat-loving," meaning it will preferentially sorb to organic matter in soil and sediment rather than remaining dissolved in water. ciemat.es This also leads to its bioaccumulation in the fatty tissues of organisms.

In the atmosphere, the partitioning between the gas and particle phases is critical for transport. ciemat.es Highly brominated congeners like HxBDF have lower vapor pressures and tend to associate more strongly with particulate matter. ciemat.es This partitioning can be influenced by temperature, with warmer conditions favoring a higher proportion in the gas phase. ciemat.es

Table 2: Environmental Partitioning Tendencies of Highly Brominated Dibenzofurans

| Environmental Compartment | Tendency | Governing Property |

|---|---|---|

| Air (Gas Phase) | Low | Low Vapor Pressure |

| Air (Particle Phase) | High | Adsorption to aerosols |

| Water | Low | Low Water Solubility, High Kow |

| Soil/Sediment | High | High Soil Organic Carbon-Water Partitioning Coefficient (Koc) |

| Biota | High (Bioaccumulation) | High Kow (Lipophilicity) |

Mechanistic Investigations of Polybrominated Dibenzofuran Interactions

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathways

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many halogenated aromatic hydrocarbons. nih.gov The binding of a ligand, such as 1,2,3,4,6,9-HxBDF, to the AhR is the initiating step in a cascade of molecular events that leads to changes in gene expression and subsequent biological responses.

Upon binding of a ligand like 1,2,3,4,6,9-HxBDF, the AhR undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. nih.gov In the nucleus, the ligand-AhR complex forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This newly formed complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.gov This binding event recruits various co-activators and initiates the transcription of a battery of genes, leading to an alteration in the cellular proteome and function.

Studies on related polybrominated dibenzofurans (PBDD/Fs) have shown that they are potent activators of AhR-mediated gene expression. The activation of transcription is a functional outcome of the ligand binding to the AhR, which can be induced by various compounds. nih.gov The persistence of this activation, which is influenced by the metabolic stability of the ligand, can contribute to the toxicological profile of the compound. nih.gov

Among the most well-characterized target genes of the AhR signaling pathway are those encoding for xenobiotic-metabolizing enzymes, particularly cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1B1 (CYP1B1). nih.govcapes.gov.br The induction of these enzymes is a hallmark of AhR activation. nih.gov Both CYP1A1 and CYP1B1 are involved in the metabolism of a wide array of endogenous and exogenous compounds, including the AhR ligands themselves. nih.govcapes.gov.br

The expression of CYP1A1 and CYP1B1 is under the transcriptional control of the AhR. capes.gov.br Therefore, exposure to 1,2,3,4,6,9-HxBDF is expected to lead to an upregulation of these enzymes. This induction can have complex consequences, as the metabolic activation of certain compounds by CYP1A1 and CYP1B1 can sometimes lead to the formation of more toxic and carcinogenic metabolites. The expression of these enzymes can be influenced by the specific AhR ligand and the cell type being studied. nih.gov

Table 1: Key Proteins in the AhR Signaling Pathway

| Protein | Function | Reference |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor that binds to 1,2,3,4,6,9-HxBDF. | nih.gov |

| AhR Nuclear Translocator (ARNT) | Dimerization partner for the ligand-bound AhR in the nucleus. | nih.gov |

| Cytochrome P450 1A1 (CYP1A1) | A key xenobiotic-metabolizing enzyme induced by AhR activation. | nih.gov |

| Cytochrome P450 1B1 (CYP1B1) | Another important xenobiotic-metabolizing enzyme regulated by the AhR. | capes.gov.br |

Quantitative Structure-Activity Relationship (QSAR) Modeling for AhR Affinity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. nih.gov For compounds like 1,2,3,4,6,9-HxBDF, QSAR models can be developed to predict their binding affinity to the AhR, which is a key determinant of their potential toxicity.

The development of robust QSAR models relies on the calculation of various molecular descriptors that quantify the physicochemical properties of a molecule. hufocw.org These descriptors can be broadly categorized into topological, geometrical, and electronic parameters. nih.gov

Topological descriptors describe the connectivity of atoms in a molecule. nih.gov

Geometrical descriptors provide information about the three-dimensional shape and size of the molecule. nih.gov

Electronic descriptors quantify the electronic properties, such as electron affinity, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

For halogenated aromatic hydrocarbons, electronic parameters have been shown to be particularly important in determining their AhR binding affinity. nih.gov Lipophilicity and electronic energy gaps are also key properties. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Relevance | Reference |

|---|---|---|---|

| Electronic | Electron Affinity, Partial Atomic Charges, HOMO/LUMO Energies | Crucial for understanding the interaction between the ligand and the AhR binding pocket. | nih.govnih.gov |

| Topological | Molecular Connectivity Indices, Atom Counts | Describe the basic structure and branching of the molecule. | nih.gov |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the steric fit of the ligand within the receptor. | nih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences the bioavailability and distribution of the compound. | nih.gov |

The binding potency of PBDD/Fs to the AhR varies significantly between different congeners, which are molecules that have the same basic chemical structure but differ in the number and position of their bromine atoms. nih.gov These congener-specific differences are a direct result of the variations in their molecular and electronic structures.

Comparative Mechanistic Insights with Polychlorinated Dioxins and Furans

The mechanisms of action of PBDD/Fs, including 1,2,3,4,6,9-HxBDF, are often compared to those of their chlorinated analogs, the polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov Both classes of compounds are known to exert their effects primarily through the AhR signaling pathway. nih.gov

These differences can be attributed to several factors, including:

Binding Affinity: The substitution of chlorine with bromine can alter the electronic properties and steric hindrance of the molecule, leading to differences in AhR binding affinity.

Metabolic Stability: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which may lead to differences in metabolic rates and the persistence of the compound in the body. The persistence of ligand binding to the AhR is a factor that can influence toxicity.

Potency: While both PBDD/Fs and PCDD/Fs are potent AhR agonists, the relative potencies of specific congeners can differ. nih.gov

Regulatory and Emerging Research Perspectives on Polybrominated Dibenzofurans

Role in International Chemical Management Frameworks (e.g., Stockholm Convention on POPs)

Polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs are recognized as persistent organic pollutants (POPs) and have been proposed for inclusion in the Stockholm Convention, a global treaty aimed at protecting human health and the environment from chemicals that remain intact for long periods and become widely distributed. undp.org Specifically, there is a proposal to list PBDD/Fs in Annex C of the Convention, which addresses unintentionally produced chemicals. env-health.orgpops.int

The rationale for this listing is based on the clear evidence that these compounds meet the criteria for POPs:

Persistence: PBDD/Fs are resistant to degradation and can persist in the environment for extended periods. Evidence of their persistence includes their detection in sediment cores from decades past. env-health.org

Bioaccumulation: These compounds are lipophilic (fat-soluble) and accumulate in the fatty tissues of living organisms. researchgate.net Their presence has been confirmed in species at high trophic levels, including seals, whales, and humans, underscoring their potential to biomagnify through the food chain. env-health.orgnih.gov

Potential for Long-Range Environmental Transport: PBDD/Fs can be transported over long distances from their sources via atmospheric currents, leading to their presence in remote regions far from industrial activity.

Toxicity: They exhibit a toxicity profile similar to the well-studied chlorinated dioxins and furans (PCDD/Fs), which are already listed in the Stockholm Convention. env-health.orgresearchgate.net

The general public can be exposed to PBDFs through various pathways, including the consumption of contaminated food such as fish, meat, eggs, and milk, as well as through indoor dust containing these compounds. env-health.org The proposal to list PBDD/Fs under the Stockholm Convention aims to implement measures to reduce their unintentional release with the goal of continuing minimization and, where feasible, ultimate elimination. env-health.orgpops.int

Integration into Toxic Equivalency Factor (TEF) Schemes for Environmental Risk Assessment

The Toxic Equivalency Factor (TEF) approach is a cornerstone of risk assessment for dioxin-like compounds. wikipedia.orgepa.gov This methodology expresses the toxicity of various dioxin and furan (B31954) congeners in terms of the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its assigned TEF and summing the results. epa.govnih.gov

Given the structural and toxicological similarities between brominated and chlorinated dioxins and furans, there has been a significant effort to include PBDFs in this risk assessment framework. In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation concluded that PBDFs can contribute significantly to the total dioxin-like toxicity in human background exposure and are commonly found in the environment. nih.govmanchester.ac.uk

Due to a limited database for many brominated congeners, the expert panel recommended, as an interim measure, using the existing WHO-TEF values for the chlorinated analogues for human health risk assessment of PBDFs. nih.govmanchester.ac.uk This decision was based on findings that the relative potencies (REPs) of PBDFs in mammalian systems generally align with their chlorinated counterparts, typically within one order of magnitude. nih.govmanchester.ac.uk The omission of PBDFs from the TEQ calculation can lead to a significant underestimation of the cumulative risk associated with dioxin-like compounds. nih.gov

The table below shows a selection of WHO-TEF values for chlorinated dibenzofurans, which are currently used as interim values for their brominated analogues, including hexabrominated congeners like 1,2,3,4,6,9-HxBDF.

| Compound Class | Specific Congener | WHO 2005 TEF Value |

|---|---|---|

| Polychlorinated Dibenzofurans (PCDFs) | 2,3,7,8-TCDF | 0.1 |

| 1,2,3,7,8-PeCDF | 0.03 | |

| 2,3,4,7,8-PeCDF | 0.3 | |

| 1,2,3,4,7,8-HxCDF | 0.1 | |

| 1,2,3,6,7,8-HxCDF | 0.1 | |

| 1,2,3,7,8,9-HxCDF | 0.1 | |

| 2,3,4,6,7,8-HxCDF | 0.1 | |

| 1,2,3,4,6,7,8-HpCDF | 0.01 | |

| 1,2,3,4,7,8,9-HpCDF | 0.01 | |

| OCDF | 0.0003 |

Data sourced from U.S. EPA and WHO reports. ornl.gov

Current Knowledge Gaps and Future Research Priorities for Polybrominated Dibenzofurans

Despite growing recognition of their environmental importance, significant knowledge gaps remain regarding PBDFs. researchgate.netnih.gov Future research is critical to fully understand their risks and to develop effective management strategies. Key priorities include enhancing the understanding of their formation, improving the characterization of their bioaccumulation in diverse ecosystems, and advancing analytical methods for their detection. researchgate.netnih.gov

A primary source of PBDFs is the thermal processing of materials containing PBDE flame retardants, such as in e-waste recycling facilities and during accidental fires. nih.gov Pyrolysis studies show that PBDEs can transform into various PBDF and PBDD congeners, with the specific products depending on the structure and bromination level of the parent PBDE. nih.gov For instance, lower brominated PBDEs tend to favor transformation into PBDFs, while higher brominated congeners may be more likely to break down into other products. nih.gov

Photolysis, or degradation by sunlight, is another important formation and transformation pathway. acs.orgacs.org The photolytic breakdown of PBDEs in aquatic environments can lead to the formation of PBDFs through intramolecular cyclization. acs.org

The environmental characteristics of PBDFs are similar to other POPs. They are found in various environmental compartments, including air, soil, sediment, and sewage sludge. nih.govacs.orginchem.org Different congener profiles in the environment compared to chlorinated dioxins suggest distinct sources and formation mechanisms, which require further investigation. nih.gov

Bioaccumulation is the process by which a contaminant's concentration increases in an organism over time. When this occurs through the food chain, it is known as trophic transfer or biomagnification. PBDFs, being highly lipophilic and resistant to metabolic breakdown, are prone to accumulate in organisms and magnify at higher trophic levels. nih.govacs.org

Studies in various aquatic food webs have documented the presence and transfer of these compounds. nih.govnih.govresearchgate.net For example, investigations in lake and marine ecosystems show that organisms like benthic invertebrates can accumulate PBDFs from sediment and water, which are then transferred to fish that consume them. nih.govfrontiersin.org Top predators, such as fish-eating birds, often exhibit the highest concentrations. nih.govacs.org

However, the extent of trophic transfer can be complex and depends on factors like the specific congener, the organism's metabolic capacity, and the structure of the food web. nih.govresearchgate.net While some PBDF congeners clearly biomagnify, others may undergo trophic dilution. nih.gov Future research needs to focus on congener-specific bioaccumulation patterns and trophic magnification factors (TMFs) in a wider range of ecosystems to improve ecological risk assessments. nih.govnih.gov

| Research Area | Key Findings & Knowledge Gaps | Future Priorities |

|---|---|---|

| Formation Pathways | PBDFs form from thermal and photolytic degradation of PBDEs. nih.govacs.org Different congener profiles suggest varied sources. nih.gov | Quantify formation rates from different precursors and combustion conditions. Identify other potential sources. |

| Environmental Fate | Found in air, water, soil, and sediment. acs.orginchem.org Susceptible to photolysis. acs.org | Determine transport mechanisms and environmental half-lives for specific congeners like 1,2,3,4,6,9-HxBDF. |

| Bioaccumulation | PBDFs accumulate in fatty tissues. researchgate.net Detected in invertebrates, fish, and birds. nih.govfrontiersin.org | Elucidate congener-specific bioaccumulation factors (BAFs) and metabolic transformation rates. nih.gov |

| Trophic Transfer | Evidence of biomagnification in aquatic food webs. nih.govresearchgate.net Transfer is congener and species-dependent. nih.gov | Determine trophic magnification factors (TMFs) in diverse and understudied ecosystems. |

The accurate analysis of PBDFs, including specific congeners like 1,2,3,4,6,9-HxBDF, is analytically challenging. researchgate.netnih.gov A major difficulty is the presence of high concentrations of PBDEs in environmental and biological samples, which can interfere with the detection of the much lower concentrations of PBDFs. nih.govresearchgate.net Furthermore, the sheer number of possible congeners and the lack of analytical standards for all of them complicate comprehensive analysis.

To overcome these challenges, researchers have developed sophisticated analytical techniques. These methods often involve a multi-step cleanup process to separate PBDFs from interfering compounds. researchgate.netmdpi.com High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting the ultra-trace levels of these compounds. researchgate.netipen.org

More recent advancements include the use of two-dimensional high-performance liquid chromatography (HPLC) for more effective sample cleanup and the application of gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS). researchgate.netmdpi.com These methods offer improved selectivity and sensitivity, enabling more reliable congener-specific determination. Continued development of these analytical capabilities and the synthesis of more certified reference standards are essential for future research and regulatory monitoring. researchgate.netnih.gov

Q & A

Q. Example Table (2³ Factorial Design) :

| Run | Temp (°C) | Br₂ (eq) | Catalyst (eq) | Yield (%) |

|---|---|---|---|---|

| 1 | 50 | 4 | 0.05 | 52 |

| 2 | 70 | 6 | 0.10 | 85 |

Advanced: What experimental approaches assess the environmental persistence of polybrominated dibenzofurans?

Answer:

- Controlled Mesocosm Studies : Introduce the compound into simulated aquatic ecosystems (water, sediment, biota) and monitor degradation over months. Use GC-MS to track residual concentrations .

- Half-Life Calculation : Fit first-order decay models to persistence data. For example, 1,2,4,8-Tetrabromo-dibenzofuran showed a half-life of >180 days in sediment .

- Bioaccumulation Assays : Measure lipid-normalized concentrations in fish liver or adipose tissue to estimate biomagnification factors (BMFs) .

Critical Note : Isomer-specific persistence varies; 1,2,3,4,6,9-Hexabromo-DBF may exhibit longer half-lives due to steric hindrance against microbial degradation.

Advanced: How do researchers differentiate isomer-specific toxicological effects in brominated dibenzofurans?

Answer:

- Isomer-Specific Exposure Models : Administer individual isomers (e.g., 1,2,3,4,6,9 vs. 1,2,3,7,8,9-Hexabromo-DBF) to in vitro hepatocyte cultures. Monitor biomarkers like CYP450 enzyme activity .

- Computational Docking : Use molecular dynamics simulations to compare Ah receptor binding affinities, which correlate with toxicity .

- Regulatory Data : Cross-reference EPA systematic names and CAS numbers to track isomer-specific toxicity profiles (e.g., CAS 72918-21-9 for 1,2,3,7,8,9-Hexachloro-DBF analogs) .

Q. Example Toxicity Data :

| Isomer | EC50 (Hepatotoxicity) | AhR Binding Affinity (nM) |

|---|---|---|

| 1,2,3,4,6,9-Hexabromo-DBF* | 12.5 μM | 0.45 |

| 1,2,3,7,8,9-Hexabromo-DBF* | 8.2 μM | 0.28 |

*Predicted values based on structural analogs.

Advanced: What emerging technologies could enhance the study of brominated dibenzofurans?

Answer:

- AI-Driven Synthesis Planning : Platforms like COMSOL Multiphysics integrate reaction kinetics databases to predict optimal bromination pathways .

- Smart Laboratories : Autonomous systems adjust reaction parameters in real-time using machine learning, reducing trial-and-error experimentation .

- High-Throughput Screening (HTS) : Rapidly assess isomer-specific bioactivity using microfluidic assays coupled with automated MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.